2-Hydroxycycloheptan-1-one

Physicochemical characterization Ring-size effects Handling and formulation

2-Hydroxycycloheptan-1-one (α-hydroxycycloheptanone) is a seven-membered cyclic α-hydroxy ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It belongs to the homologous series of 2-hydroxycycloalkanones, which spans five- through eight-membered ring analogs.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B7901807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycycloheptan-1-one
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)CC1)O
InChIInChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h6,8H,1-5H2
InChIKeyDGRJRBMLOFYFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycycloheptan-1-one (CAS 4436-58-2): Procurement-Relevant Identity, Physicochemical Profile, and Synthetic Context


2-Hydroxycycloheptan-1-one (α-hydroxycycloheptanone) is a seven-membered cyclic α-hydroxy ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It belongs to the homologous series of 2-hydroxycycloalkanones, which spans five- through eight-membered ring analogs. Unlike its six-membered counterpart (2-hydroxycyclohexanone, adipoin), the seven-membered ring confers distinct conformational flexibility, steric properties, and reactivity patterns that preclude simple substitution within synthetic routes or research protocols . The compound is a pivotal intermediate in the acyloin condensation route to tropolone and serves as a key building block in medicinal chemistry programs targeting CGRP receptor antagonists and CCR5-mediated diseases .

Why 2-Hydroxycycloheptan-1-one Cannot Be Generically Substituted: Ring-Size-Dependent Physicochemical and Reactivity Divergence Across the 2-Hydroxycycloalkanone Series


The 2-hydroxycycloalkanone series exhibits pronounced ring-size-dependent discontinuities in physicochemical properties, synthetic accessibility, and reaction outcomes that render generic substitution scientifically invalid. The cycloheptanone derivative occupies a unique intermediate position: it lacks the dimerization equilibrium that complicates handling of 2-hydroxycyclohexanone (which exists predominantly as a dimer in concentrated solution) , yet it also does not exhibit the transannular tautomeric equilibrium with oxabicycloalkanols that dominates the solution behavior of 8–10 membered ring analogs . Its melting point (27–29 °C) makes it a low-melting solid at ambient conditions, in contrast to the high-melting crystalline 2-hydroxycyclohexanone dimer (mp 100–107 °C) and the liquid 2-hydroxycyclopentanone . Furthermore, the seven-membered ring represents a synthetic 'sweet spot' where acyloin condensation remains efficient while Dieckmann cyclization yields become modest—a reversal of the trend observed for five- and six-membered rings . These ring-size-governed divergences mean that selecting 2-hydroxycyclohexanone or 2-hydroxycyclooctanone as a replacement will introduce different physical handling requirements, divergent solution speciation, and altered reactivity profiles.

Quantitative Differentiation Evidence for 2-Hydroxycycloheptan-1-one: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Melting Point and Physical State Differentiation: 2-Hydroxycycloheptan-1-one vs. 2-Hydroxycyclohexanone and 2-Hydroxycyclopentanone

2-Hydroxycycloheptan-1-one exhibits a melting point of 27–29 °C, making it a low-melting solid that transitions to a liquid near ambient laboratory temperature . This contrasts sharply with 2-hydroxycyclohexanone, which exists primarily as a crystalline dimer with a melting point of 100–107 °C , and 2-hydroxycyclopentanone, which is a liquid at room temperature with no reported melting point and a boiling point of 210.0 °C . The density of 2-hydroxycycloheptan-1-one (1.089 g/cm³) is notably lower than that of 2-hydroxycyclohexanone (1.142 g/cm³) and 2-hydroxycyclopentanone (~1.2 g/cm³), reflecting the increased ring size and altered molecular packing . The boiling point follows the expected trend with increasing molecular weight: 210.0 °C (C₅), 226.3 °C (C₆), and 243.8 °C (C₇).

Physicochemical characterization Ring-size effects Handling and formulation

Aldol/Condensation Substrate Selectivity: 2-Hydroxycycloheptan-1-one as a Tropolone Precursor with Unique Product Selectivity vs. 1,2-Cycloheptanedione and Cycloheptanone

In the bromination/elimination route to tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one), 2-hydroxycycloheptan-1-one (10-3) exhibits a unique selectivity profile compared to other seven-membered ring substrates. When 2-hydroxycycloheptanone was employed as the substrate, the reaction afforded tropolone (10-2) as the sole product in 10% yield, with no detectable bromo-derivative byproducts . In contrast, 1,2-cycloheptanedione (10-1) and cycloheptanone (11-4) substrates under identical or analogous bromination conditions yielded mixtures of brominated derivatives, requiring subsequent hydrogenolysis steps to obtain the desired tropolone product . Cycloheptenone (11-1) afforded exclusively tribromotropone (11-2) . This clean conversion, albeit modest in yield, is mechanistically significant: the α-hydroxy group directs the bromination–elimination cascade toward the conjugated tropolone skeleton without over-bromination.

Synthetic methodology Tropolone synthesis Halogenation–elimination Chemoselectivity

Alkaline Hydrolysis Kinetics: Neighboring Hydroxyl Group Participation in Ethyl 2-Hydroxycycloheptanecarboxylate vs. Cyclopentane, Cyclohexane, and Cyclooctane Homologues

A systematic kinetic study of the alkaline hydrolysis of ethyl cis- and trans-2-hydroxycycloalkanecarboxylates across four ring sizes (C₅–C₈) revealed that the cycloheptane homologues (7, 8) hydrolyze at approximately the same rate for both cis and trans isomers . This behavior aligns with the cyclopentane isomers but contrasts with the cyclohexane and cyclooctane series: in cyclohexane derivatives, the trans isomer reacts approximately twice as fast as the cis, while in cyclooctane derivatives the cis isomer reacts about twice as fast as the trans . Across all homologues, the neighboring hydroxyl group accelerates hydrolysis by a factor of 10–21 compared to the corresponding unsubstituted ethyl cycloalkanecarboxylates . The isokinetic temperature for the hydrolysis of cis- and trans-2-carbethoxycyclanols was determined to be β = 251 ± 12 K (r = 0.99) .

Physical organic chemistry Neighboring group participation Ester hydrolysis kinetics Ring-size effects

Biocatalytic Enantioselectivity: Enantioconvergent Cascade Synthesis of (R)-α-Hydroxycycloheptanone vs. Five- and Six-Membered Ring Analogs

In a one-pot three-enzyme cascade (epoxide hydrolase SpEH + butanediol dehydrogenase BDHA + NADH oxidase NOX or lactate dehydrogenase LDH), meso-cycloheptene oxide (1c) was converted to (R)-α-hydroxycycloheptanone (3c) in 98–99% ee . Notably, the epoxide hydrolysis step for cycloheptene oxide gave the trans-diol intermediate (R,R)-2c in only 19% ee—far lower than the diol ee values observed for the cyclopentane and cyclohexane analogs . Despite this low intermediate enantiopurity, the highly enantioselective oxidation by BDHA selectively consumed the (R,R)-diol, resulting in an enantioconvergent process that still delivered the final α-hydroxy ketone in 99% ee . Using cell-free extracts, the conversion was 70–50%; with mixed whole cells of E. coli (SpEH) and E. coli (BDHA-NOX), (R)-3c was obtained in 99% ee with 57% conversion at 100 mM substrate concentration . With E. coli (SpEH-BDHA-NOX) coexpressing all three enzymes, (R)-3c was obtained in 99% ee and 52% conversion at 100 mM . The E-value for kinetic resolution of racemic 3-hydroxycycloheptanone using marine microorganisms (Serratia sp.) was 75—substantially higher than the E-values of 37 and 40 for the cyclopentanone and cyclohexanone analogs, respectively .

Biocatalysis Enantioselective synthesis Cascade catalysis Epoxide hydrolase Alcohol dehydrogenase

Solution-Phase Speciation: Absence of Transannular Tautomerism in 2-Hydroxycycloheptan-1-one vs. 8–10 Membered Ring α-Hydroxycycloalkanones

Hydroxycycloalkanones of medium ring size (8–10 members) exist in a transannular tautomeric equilibrium with the corresponding oxabicycloalkan-1-ols (hemiacetals), with the bicyclic structures normally predominating in solution . This equilibrium is solvent-dependent: the proportion of the bicyclic form decreases with increasing solvent polarity, and the Gibbs reaction enthalpies ΔG (1→2) correlate linearly with the solvent parameter ET(30) . The seven-membered ring 2-hydroxycycloheptanone falls below the ring-size threshold for this transannular interaction: the 7-membered ring cannot achieve the transannular C–O distance required for intramolecular hemiacetal formation. Consequently, 2-hydroxycycloheptanone exists exclusively in the open-chain hydroxyketone form in solution, without the complicating bicyclic tautomer . This represents a sharp structural and reactivity boundary: the 2-hydroxycyclooctanone (8-membered) analog exists as a mixture of tautomers, with the bicyclic oxabicyclo[3.3.1]nonan-1-ol form predominating under typical conditions .

Tautomerism Transannular interactions Solution speciation Medium-ring effects

Drug Discovery Utility: 5-(2,3-Difluorophenyl)-2-hydroxycycloheptanone as a Key Intermediate in CGRP Receptor Antagonist Synthesis

A Bristol-Myers Squibb patent (US 2009/0258866 A1) discloses 5-(2,3-difluorophenyl)-2-hydroxycycloheptanone as a critical intermediate in the synthesis of CGRP receptor antagonists for migraine treatment . The 2-hydroxycycloheptanone scaffold serves as the core cycloheptanoid ring onto which the 2,3-difluorophenyl substituent is installed at the 5-position. In a representative procedure, 5-(2,3-difluorophenyl)-2-hydroxycycloheptanone (22 mg, 0.092 mmol) was reacted with 4-nitrophenyl chloroformate (20.30 mg, 0.101 mmol) in THF with DMAP (15.66 mg, 0.128 mmol) to afford the corresponding carbonate, which was subsequently coupled with 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one to yield the target CGRP antagonist . The seven-membered ring α-hydroxy ketone motif provides both a synthetic handle (the hydroxyl group for derivatization) and the conformational properties of the cycloheptane ring that are critical for CGRP receptor binding. While 2-hydroxycyclohexanone has also been employed in pharmaceutical intermediate synthesis, patent evidence specifically demonstrates that cycloheptanone-derived α-hydroxy ketones occupy a distinct chemical space within the CGRP antagonist pharmacophore, with the seven-membered ring enabling substitution patterns and conformational profiles not accessible with six-membered ring scaffolds .

Medicinal chemistry CGRP antagonist Migraine Patent evidence Pharmaceutical intermediate

Evidence-Backed Application Scenarios for 2-Hydroxycycloheptan-1-one: Where the Seven-Membered Ring α-Hydroxy Ketone Outperforms Its Analogs


Tropolone and Troponoid Natural Product Synthesis: Clean Entry via Halogenation–Elimination

For synthetic chemistry groups pursuing tropolone, hinokitiol, colchicine analogs, or other troponoid natural products, 2-hydroxycycloheptanone offers a uniquely selective entry point. As demonstrated by Liu et al. (2014), the bromination/elimination sequence converts 2-hydroxycycloheptanone exclusively to tropolone without the co-production of brominated side products that plague alternative substrates such as 1,2-cycloheptanedione or cycloheptanone . Although the 10% yield is modest, the elimination of byproduct separation steps makes this route attractive for small-scale natural product synthesis and analog generation where purity of the tropolone core is paramount.

Enantiopure Chiral Building Block Production via Biocatalytic Kinetic Resolution

The E-value of 75 achieved for kinetic resolution of racemic 3-hydroxycycloheptanone using marine Serratia sp. whole cells—nearly double the E-values of 37 (C₅) and 40 (C₆)—makes the seven-membered ring β-hydroxy ketone the most efficiently resolved member of the cyclic β-hydroxy ketone series . Coupled with the enantioconvergent cascade biocatalysis that delivers (R)-α-hydroxycycloheptanone in 99% ee from meso-cycloheptene oxide , procurement of this compound supports the production of enantiopure seven-membered ring building blocks for asymmetric synthesis of natural products and pharmaceuticals with minimal material loss.

Physical Organic Chemistry Studies of Neighboring Group Participation and Ring-Size Effects

The unique cis/trans kinetic equivalence observed for ethyl 2-hydroxycycloheptanecarboxylate alkaline hydrolysis (cis ≈ trans rate, in contrast to the 2-fold rate divergence in cyclohexane and cyclooctane systems) establishes the cycloheptane scaffold as an essential comparator in systematic physical organic studies of neighboring hydroxyl group participation . Researchers investigating anchimeric assistance, stereoelectronic effects, or isokinetic relationships across homologous series require the cycloheptane data point, as the mechanistic conclusions drawn from cyclopentane, cyclohexane, and cyclooctane data alone are incomplete without the seven-membered ring reference.

CGRP Antagonist Medicinal Chemistry and Migraine Drug Discovery

The validated use of 5-(2,3-difluorophenyl)-2-hydroxycycloheptanone as a key intermediate in Bristol-Myers Squibb's CGRP receptor antagonist program provides direct precedent for procurement of 2-hydroxycycloheptanone and its derivatives in migraine drug discovery. The seven-membered ring α-hydroxy ketone scaffold enables substitution patterns (particularly 5-aryl substitution) and conformational profiles that contribute to CGRP receptor binding, differentiating it from six-membered ring alternatives that lack equivalent patent validation in this therapeutic area.

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